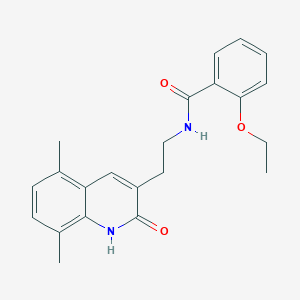

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB has been shown to be an effective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of aldehydes.

Scientific Research Applications

Radioligand Development for Sigma-2 Receptors

Research on benzamide analogues like RHM-1 and RHM-2 demonstrates their application in developing radioligands for studying sigma-2 receptors. These studies highlight the importance of structural modifications for affinity and specificity towards receptor subtypes, suggesting that compounds similar to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide could be utilized in receptor mapping and neuropharmacological research (Jinbin Xu et al., 2005).

Catalytic Applications in Organic Synthesis

The use of Rh(III)-catalyzed oxidative olefination in the presence of directing groups, as seen in the study by Rakshit et al., showcases the potential of complex organic molecules in facilitating selective bond formations. This suggests a role for our compound of interest in catalysis, particularly in the formation of valuable heterocyclic products (S. Rakshit et al., 2011).

Metabolic Pathway Elucidation

The identification of metabolites and the exploration of renal and hepatic excretion pathways, as conducted with YM758 and its metabolites, underline the importance of structural analysis in understanding the pharmacokinetics and dynamics of novel therapeutic agents. Such studies could be relevant for assessing the metabolism and excretion mechanisms of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide (K. Umehara et al., 2009).

Synthesis and Structural Analysis

Work on the synthesis and hydrolytic behavior of quinazoline derivatives provides insight into the reactivity and stability of similar compounds under various conditions. Such research can inform the design and optimization of synthetic routes for related molecules, highlighting the interplay between structure and reactivity (L. A. Shemchuk et al., 2010).

Imaging Agent Development

The development of imaging agents for positron emission tomography (PET) using benzamide analogues emphasizes the potential for compounds like N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide in diagnostic imaging, particularly in oncology. This underscores the compound's potential application in designing novel imaging agents for cancer diagnosis and treatment monitoring (Z. Tu et al., 2007).

properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-4-27-19-8-6-5-7-17(19)22(26)23-12-11-16-13-18-14(2)9-10-15(3)20(18)24-21(16)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLZESRIYZKGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)